molecular formula C28H34O15 B14808565 Epihesperidin

Epihesperidin

Cat. No.: B14808565
M. Wt: 610.6 g/mol
InChI Key: QUQPHWDTPGMPEX-UTWYECKDSA-N
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Description

Epihesperidin is a flavonoid glycoside found predominantly in citrus fruits. It is structurally similar to hesperidin, with the primary difference being the stereochemistry at the C-2 position. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epihesperidin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction of hesperidin from citrus peels, followed by epimerization to obtain this compound. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the epimerization process.

Industrial Production Methods

Industrial production of this compound often involves the large-scale extraction of hesperidin from citrus by-products, such as peels and seeds. The extracted hesperidin is then subjected to epimerization under controlled conditions to produce this compound. This process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Epihesperidin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hesperetin, a flavonoid aglycone.

    Reduction: Reduction of this compound can yield dihydro-epihesperidin.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like acetic anhydride or benzoyl chloride.

Major Products

    Oxidation: Hesperetin

    Reduction: Dihydro-epihesperidin

    Substitution: Various esterified derivatives

Scientific Research Applications

Epihesperidin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

    Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties. It has shown promise in the treatment of cardiovascular diseases and diabetes.

    Industry: Utilized in the cosmetic industry for its antioxidant properties and in the food industry as a natural preservative.

Mechanism of Action

Epihesperidin exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: Induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

Similar Compounds

    Hesperidin: Structurally similar but differs in the stereochemistry at the C-2 position.

    Naringin: Another flavonoid glycoside found in citrus fruits with similar biological activities.

    Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory properties.

Uniqueness

Epihesperidin is unique due to its specific stereochemistry, which can influence its biological activity and pharmacokinetics. This makes it a valuable compound for targeted therapeutic applications and research.

Biological Activity

Epihesperidin, a flavonoid glycoside derived from hesperidin, has garnered attention in recent research due to its potential biological activities. As a compound primarily found in citrus fruits, particularly in the peels, it is known for its antioxidant, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. Research indicates that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against cellular damage.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been well-documented. It modulates various inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS). This modulation can lead to reduced inflammation in conditions such as arthritis and cardiovascular diseases.

Neuroprotective Effects

Recent studies suggest that this compound may provide neuroprotection by mitigating neuronal damage in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert beneficial effects on brain health. For instance, in animal models of Parkinson’s disease, this compound administration resulted in improved motor function and reduced neurochemical alterations associated with oxidative stress.

Anticancer Potential

This compound has shown promise in cancer research, particularly regarding its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that this compound can suppress the proliferation of various cancer cell lines, including breast and colon cancer cells. The underlying mechanisms involve the modulation of cell cycle regulators and apoptosis-related proteins.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has been effective against several pathogenic bacteria, suggesting potential applications in treating infections. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting bacterial growth.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals; enhancing SOD and catalase
Anti-inflammatoryInhibition of COX-2 and iNOS
NeuroprotectiveProtection against oxidative stress; crossing BBB
AnticancerInduction of apoptosis; inhibition of cell proliferation
AntibacterialDisruption of bacterial membranes

Case Study 1: Neuroprotection in Parkinson’s Disease

A study investigated the effects of this compound on behavioral and neurochemical alterations in a Parkinson's disease model induced by 6-hydroxydopamine. The administration of this compound at a dosage of 50 mg/kg for 28 days resulted in significant improvements in motor function and reductions in reactive oxygen species (ROS) levels compared to untreated controls.

Case Study 2: Anticancer Activity Against Colon Cancer Cells

In vitro experiments evaluated the effects of this compound on human colon cancer HCT116 cells. The results indicated that this compound treatment led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 190 µmol/L. These findings support the potential use of this compound as a therapeutic agent in colorectal cancer management.

Properties

Molecular Formula

C28H34O15

Molecular Weight

610.6 g/mol

IUPAC Name

(2R)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17+,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1

InChI Key

QUQPHWDTPGMPEX-UTWYECKDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Origin of Product

United States

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